4-Methyl-2-(methylthio)-5-nitropyridine
Description
4-Methyl-2-(methylthio)-5-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with a methyl group, a methylthio group, and a nitro group
Properties
CAS No. |
66665-86-9 |
|---|---|
Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
4-methyl-2-methylsulfanyl-5-nitropyridine |
InChI |
InChI=1S/C7H8N2O2S/c1-5-3-7(12-2)8-4-6(5)9(10)11/h3-4H,1-2H3 |
InChI Key |
MBBGZQWMPOXQMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylthio)-5-nitropyridine typically involves the nitration of 4-methyl-2-(methylthio)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration processes, utilizing continuous flow reactors to maintain precise control over reaction conditions and ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylthio)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-(methylthio)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylthio)-5-nitropyridine in biological systems is not fully understood. it is believed to interact with various molecular targets, potentially disrupting cellular processes. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(methylthio)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-2-(methylthio)-6-nitropyridine: Similar structure but with the nitro group at a different position, which can affect its reactivity and applications.
4-Methyl-2-(methylthio)-5-aminopyridine: The amino group provides different chemical properties and potential biological activities compared to the nitro group.
Biological Activity
4-Methyl-2-(methylthio)-5-nitropyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and neurotoxic domains. This article reviews the existing literature on the biological activity of this compound, highlighting its interactions, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C7H8N2O2S
- Molecular Weight : 184.21 g/mol
- Functional Groups : Nitro group (-NO2), methylthio group (-S-CH3), and a pyridine ring.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various nitro-substituted pyridine derivatives, including this compound. The compound exhibits significant activity against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 6.25 μg/mL |
| Pseudomonas aeruginosa | 12.5 μg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against Gram-positive and Gram-negative bacteria .
Neurotoxic Effects
In addition to its antimicrobial properties, there is evidence suggesting that this compound may exhibit neurotoxic effects. A study on related pyridine compounds indicated that certain structural analogs could be substrates for monoamine oxidase (MAO-B), leading to dopaminergic neurotoxicity in animal models . The neurotoxic potential appears to correlate with the ability to be oxidized by MAO-B, which is crucial for understanding the safety profile of such compounds in therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : The nitro group is known to participate in redox reactions that can damage bacterial DNA and inhibit cell division. This mechanism is common among nitro-containing compounds .
- Neurotoxicity Mechanism : The compound's interaction with MAO-B suggests that it may lead to increased levels of reactive oxygen species (ROS) in dopaminergic neurons, contributing to neurodegeneration .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated various nitro-pyridine derivatives, including this compound, against standard bacterial strains. Results demonstrated significant antibacterial activity comparable to traditional antibiotics like amoxicillin, indicating its potential use in treating infections caused by resistant strains . -
Neurotoxicity Assessment :
In a controlled study involving mice, several pyridine analogs were tested for their neurotoxic effects. It was found that compounds similar to this compound exhibited neurotoxic effects when metabolized by MAO-B, leading to dopaminergic cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
